Product packaging for cis-1,4-Bis(aminomethyl)cyclohexane(Cat. No.:CAS No. 10029-07-9)

cis-1,4-Bis(aminomethyl)cyclohexane

Cat. No.: B157763
CAS No.: 10029-07-9
M. Wt: 142.24 g/mol
InChI Key: OXIKYYJDTWKERT-UHFFFAOYSA-N
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Description

cis-1,4-Bis(aminomethyl)cyclohexane (CAS 10029-09-1) is a high-purity, liquid cycloaliphatic diamine of interest in several research fields. It is a key intermediate in the development of polymers, including polyamides and polyurethanes, where its structure influences the properties of the final material . In pharmaceutical research, this compound serves as a precursor ligand in the design and synthesis of novel platinum(II) complexes, which are evaluated for their cytotoxic activity and potential as anticancer agents . The stereochemistry of the 1,4-diaminocyclohexane backbone is a subject of study in structure-activity relationship (SAR) investigations . Researchers can obtain this compound as a neat, clear liquid with a specified purity of >98.0% (by GC and titration) . It is characterized by a molecular weight of 142.24 g/mol, a boiling point of 76°C at 0.9 mmHg, and a specific gravity of 0.95 at 20°C . This chemical is air-sensitive and should be stored under inert gas in a cool, dark place . It is classified as toxic and causes severe skin burns and eye damage, requiring appropriate handling precautions . This product is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B157763 cis-1,4-Bis(aminomethyl)cyclohexane CAS No. 10029-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanamine
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InChI

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2
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InChI Key

OXIKYYJDTWKERT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(CCC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
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DSSTOX Substance ID

DTXSID4062511, DTXSID101298049, DTXSID501302155
Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Molecular Weight

142.24 g/mol
Source PubChem
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CAS No.

2549-93-1, 10029-09-1, 10029-07-9
Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name Cyclohex-1,4-ylenebis(methylamine)
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Synthetic Methodologies and Advanced Chemical Transformations of Cis 1,4 Bis Aminomethyl Cyclohexane

Stereoselective Synthesis Routes to cis-1,4-Bis(aminomethyl)cyclohexane (B146450)

The stereoselective synthesis of this compound is primarily achieved through the catalytic hydrogenation of aromatic precursors. The hydrogenation of multisubstituted arenes generally proceeds with high cis selectivity. nih.gov This preference for the cis isomer is attributed to the non-interrupted coordination of the catalyst to the aromatic ring during the hydrogenation process. nih.gov

One notable method for achieving cis-selective hydrogenation of aromatic rings involves the use of specific rhodium catalysts. tcichemicals.com For instance, (Cyclohexyl-CAAC)Rh(COD)Cl, where CAAC is a cyclic(amino)(alkyl)carbene, has been identified as an efficient catalyst for this purpose. tcichemicals.com These types of catalysts are valued for their ability to synthesize cyclohexane (B81311) moieties with a cis configuration while preserving other functional groups that might be present on the aromatic precursor. tcichemicals.com

The general principle behind the formation of the cis isomer is that the substrate adsorbs onto the surface of the catalyst, and the hydrogen atoms are delivered to the same face of the ring from the catalyst surface. This syn-addition of hydrogen results in the formation of the cis product.

Mechanistic Investigations of this compound Formation

The mechanism of catalytic hydrogenation of aromatic compounds to form cycloalkanes is generally accepted to proceed in a stepwise manner. gla.ac.uk In the context of forming this compound from a precursor like p-xylene-α,α'-diamine, the aromatic ring undergoes a series of hydrogenation steps.

The stereochemical outcome of the reaction, favoring the cis isomer, is often a result of kinetic control. wikipedia.orgnumberanalytics.comyoutube.comlibretexts.orglibretexts.org In a kinetically controlled reaction, the product that is formed the fastest is the major product. The transition state leading to the cis isomer is often lower in energy than the one leading to the trans isomer because the substrate can readily adsorb on the catalyst surface on one side. The subsequent delivery of hydrogen atoms to that same face of the ring is a sterically favored and rapid process.

For the formation of the trans isomer, a π-facial exchange would be necessary, which could involve a dissociation-reassociation sequence of a partially hydrogenated intermediate from the catalyst surface. nih.gov This process would require a higher activation energy, making the formation of the trans isomer slower and less favored under kinetic control. At higher temperatures, where thermodynamic control might prevail, the more stable trans isomer could become the major product, as the reaction becomes reversible and the system can reach a state of lower Gibbs free energy. libretexts.org

Control of Isomer Ratios in Bis(aminomethyl)cyclohexane Synthesis

The ability to control the ratio of cis to trans isomers in the synthesis of 1,4-bis(aminomethyl)cyclohexane is of significant industrial importance. This control can be exerted by careful selection of catalysts, solvents, and reaction conditions.

Research on the catalytic hydrogenation of 1,4-phenylenediamine has demonstrated that a high cis ratio can be achieved. In one study, the use of a 10% ruthenium on mesoporous carbon (Ru/MC) catalyst in isopropanol (B130326) with lithium hydroxide (B78521) (LiOH) as a promoter resulted in a 1,4-diaminocyclohexane product with a trans-to-cis molar ratio of approximately 35:65. researchgate.net This indicates a clear preference for the formation of the cis isomer under these specific conditions.

The following table summarizes the results from this study:

CatalystPromoterSolventTemperature (°C)Pressure (MPa)Conversion of 1,4-phenylenediamine (%)Yield of 1,4-diaminocyclohexane (%)trans:cis Ratio
10% Ru/MCLiOHIsopropanol12081009235:65

Conversely, other methods have been developed to favor the trans isomer. For example, the hydrogenation of p-tert-butylphenol over a supported rhodium catalyst has been shown to be stereoselective towards the trans product. nih.gov This highlights the critical role of both the catalyst and the substrate in determining the final isomer ratio.

Catalytic Approaches in the Preparation of this compound

Several catalytic systems have been explored for the preparation of this compound and its derivatives. As mentioned previously, rhodium-based catalysts bearing cyclic(amino)(alkyl)carbene (CAAC) ligands are particularly effective for the cis-selective hydrogenation of aromatic rings. tcichemicals.com These homogeneous catalysts offer high selectivity under relatively mild conditions.

Heterogeneous catalysts are also widely employed due to their ease of separation and recycling. Ruthenium supported on various materials has shown promise. For the hydrogenation of 1,4-phenylenediamine to 1,4-diaminocyclohexane, a ruthenium on mesoporous carbon catalyst has been shown to favor the cis isomer. researchgate.net The choice of support material can also influence the catalytic activity and selectivity.

The following table provides examples of catalytic systems used in the hydrogenation of aromatic precursors to their corresponding cyclohexyl derivatives, with a focus on conditions that can influence the formation of the cis isomer.

CatalystSubstrateProductKey Findings
(Cyclohexyl-CAAC)Rh(COD)ClAromatic Ringscis-Cyclohexane DerivativesHigh cis-selectivity, tolerant to various functional groups. tcichemicals.com
10% Ru/MC1,4-Phenylenediamine1,4-DiaminocyclohexaneFavors the formation of the cis isomer (trans:cis ratio of 35:65). researchgate.net

Derivatization and Functionalization Strategies for this compound

The two primary amino groups of this compound provide reactive sites for a variety of derivatization and functionalization reactions. A major application of this compound is as a monomer in the synthesis of polymers, particularly polyamides and polyurethanes. The cis configuration of the cyclohexane ring imparts specific conformational constraints on the polymer backbone, influencing properties such as solubility, thermal stability, and mechanical strength.

For the synthesis of polyurethanes, this compound is first converted to the corresponding diisocyanate, cis-1,4-bis(isocyanatomethyl)cyclohexane. This is typically achieved by reaction with phosgene (B1210022) or a phosgene equivalent. google.com The resulting diisocyanate can then be reacted with a polyol to form the polyurethane.

In the case of polyamides, this compound can be directly polycondensed with a dicarboxylic acid or its derivative (e.g., a diacid chloride). researchgate.net The reaction forms amide linkages, creating a polyamide chain. The use of the cis isomer will lead to a polymer with a different three-dimensional structure compared to one made with the trans isomer, which can affect the material's properties.

Beyond polymerization, the amino groups can undergo a wide range of chemical transformations common to primary amines, allowing for the synthesis of a variety of small molecules with potential applications in areas such as ligand design for coordination chemistry or as building blocks in medicinal chemistry.

Stereochemical Research and Isomer Specific Studies of Bis Aminomethyl Cyclohexanes

Conformational Analysis of the Cyclohexane (B81311) Ring in cis-1,4-Bis(aminomethyl)cyclohexane (B146450)

The stereochemistry of the cyclohexane ring is fundamental to understanding the properties of its derivatives. For 1,4-disubstituted cyclohexanes, two diastereomers exist: cis and trans. In the case of this compound, the molecule adopts a chair conformation to minimize angular and torsional strain.

A defining feature of the cis isomer is that in any given chair conformation, one aminomethyl substituent must occupy an axial (a) position while the other occupies an equatorial (e) position. Through a process known as ring flipping, the cyclohexane ring can rapidly interconvert between two equivalent chair conformations at room temperature. During this flip, all axial bonds become equatorial and vice versa. Consequently, the cis isomer exists as a dynamic equilibrium of two conformers: one (a,e) and the other (e,a).

These two conformers are energetically identical and indistinguishable. However, the presence of a substituent in the axial position introduces steric strain due to 1,3-diaxial interactions with the axial hydrogen atoms on the same face of the ring. This inherent strain makes the cis isomer less thermodynamically stable than the trans isomer, where both aminomethyl groups can simultaneously occupy the more favorable equatorial positions in the (e,e) conformation. The molecule is considered a meso compound because a plane of symmetry passes through carbons 1 and 4, rendering it achiral despite the presence of stereocenters.

Isomerization Methods for Bis(aminomethyl)cyclohexane: cis-to-trans and trans-to-cis Conversions

The difference in stability and physical properties between the cis and trans isomers of 1,4-Bis(aminomethyl)cyclohexane has driven research into methods for their interconversion. Isomerization allows for the enrichment of the more desirable isomer, which is often the trans form due to the superior properties it imparts to polymers.

Catalyst Systems for Stereoisomerization

Several catalytic systems have been developed to facilitate the isomerization between cis and trans-1,4-Bis(aminomethyl)cyclohexane.

Noble Metal Catalysts: Catalysts based on noble metals such as ruthenium (Ru) and platinum (Pt) are known to be effective for this isomerization. cymitquimica.comalfa-chemistry.com These reactions, however, often require harsh conditions, such as being carried out in liquid ammonia (B1221849) to achieve higher yields, which can involve high-pressure systems. cymitquimica.com

Imine-Based Catalyst Systems: A more recent and efficient method involves the use of an imine compound in conjunction with an alkali metal, an alkali metal-containing compound, an alkaline earth metal, or an alkaline earth metal-containing compound. cymitquimica.com This system forms an active catalyst species that can effectively convert the cis isomer to the trans isomer, or vice-versa, to reach a thermodynamic equilibrium. cymitquimica.com

Catalyst TypeKey ComponentsTypical Conditions
Noble Metal Platinum (Pt), Ruthenium (Ru)Often requires liquid ammonia for improved yield; may require high pressure. cymitquimica.comalfa-chemistry.com
Imine-Based Imine Compound + Alkali/Alkaline Earth Metal or their compoundsCan be performed at lower pressures; reaction efficiency is sensitive to moisture. cymitquimica.com

Thermodynamic and Kinetic Studies of Isomerization Processes

The isomerization of 1,4-Bis(aminomethyl)cyclohexane is a reversible process governed by thermodynamic and kinetic factors. Thermodynamically, the trans isomer is more stable than the cis isomer because both large aminomethyl groups can reside in equatorial positions, minimizing steric strain. This inherent stability means that the equilibrium of the isomerization reaction will favor the trans isomer. cymitquimica.com

In practical applications, isomerization processes using noble metal catalysts can achieve a trans-isomer content of approximately 80% in a single pass, representing the approach to thermodynamic equilibrium under those conditions. alfa-chemistry.com Similarly, the imine-based catalyst system can be used to produce 1,4-Bis(aminomethyl)cyclohexane with a trans-isomer content of 75% or more. cymitquimica.com

Impact of Reaction Conditions on Isomer Ratio Control

The final ratio of cis to trans isomers can be influenced by several reaction parameters, which are critical for process optimization.

Atmosphere and Moisture Control: For imine-based catalyst systems, the active catalytic species is sensitive to deactivation by substances like water. Therefore, controlling the water content in the reaction system to below 1000 ppm is preferable. Performing the reaction under an inert gas atmosphere, such as nitrogen or argon, prevents catalyst inactivation by air and moisture. cymitquimica.com

Removal of Byproducts: Bubbling an inert gas through the reaction mixture can help to promote the isomerization more effectively. This is thought to help remove volatile byproducts, such as ammonia, that may be formed during the reaction and could potentially interfere with the catalyst's activity or the reaction equilibrium. cymitquimica.com

Solvent and Temperature: The choice of solvent and the reaction temperature are also crucial. For instance, using a solvent with a boiling point lower than the isomerization reaction temperature has been described as a potential method to influence the reaction. cymitquimica.com In polyester (B1180765) synthesis using a related monomer, temperature was a key factor, with higher temperatures favoring the formation of the 100% trans-isomer in the final polymer structure under certain conditions.

Comparative Studies of cis- and trans-1,4-Bis(aminomethyl)cyclohexane Reactivity

The difference in the spatial orientation of the aminomethyl groups between the cis and trans isomers leads to distinct chemical reactivity, primarily due to steric effects. Although detailed kinetic studies specifically comparing the two isomers are not extensively published, the reactivity differences can be inferred from fundamental principles of stereochemistry.

In this compound, one aminomethyl group is in an equatorial position while the other is in a more sterically hindered axial position. The axial group's accessibility is impeded by 1,3-diaxial interactions with hydrogen atoms on the cyclohexane ring. In contrast, both aminomethyl groups in the stable conformation of trans-1,4-Bis(aminomethyl)cyclohexane are in the less hindered equatorial positions.

This steric difference is expected to influence the rate of reactions involving the amine functionalities, such as in polyamidation or as an epoxy curing agent. The less-hindered equatorial amino groups of the trans isomer are more accessible to reacting molecules, which would likely result in a faster reaction rate compared to the sterically encumbered axial amino group of the cis isomer. This principle, known as steric hindrance, generally dictates that reactions at a sterically crowded site proceed more slowly than at a less crowded site. Therefore, the trans isomer is often considered the more reactive of the two in polymerization processes where accessibility to the functional groups is critical.

Polymer Science and Advanced Materials Research Incorporating Cis 1,4 Bis Aminomethyl Cyclohexane

Polyamide Synthesis and Structure-Property Relationships

The incorporation of cis-1,4-Bis(aminomethyl)cyclohexane (B146450) into the backbone of polyamides has a significant impact on their material properties. The non-linear, bent structure of the cis-isomer disrupts the regular packing of polymer chains, leading to notable changes in crystallinity and thermal characteristics when compared to polyamides synthesized with its linear, trans-counterpart.

Influence of this compound on Polyamide Crystallinity and Thermal Properties

Research has shown that the stereochemistry of the cyclohexane (B81311) ring in diamine monomers plays a crucial role in determining the final properties of polyamides. Polyamides synthesized with the trans-isomer of 1,4-bis(aminomethyl)cyclohexane tend to exhibit higher crystallinity and melting points. This is attributed to the linear and more symmetrical nature of the trans-isomer, which allows for more efficient hydrogen bonding and chain packing into a crystalline lattice.

Semi-aromatic polyamides synthesized using cis-1,4-cyclohexanediamine have been found to possess lower thermal and mechanical properties compared to those containing the trans-conformation. This further underscores the significant influence of the isomer's spatial arrangement on the polymer's performance.

Melt Behavior and Morphology of Polyamides Derived from this compound

The reduced crystallinity of polyamides incorporating this compound directly influences their melt behavior. The less ordered structure can lead to a broader melting range and lower melt viscosity compared to highly crystalline polyamides. This can be advantageous in certain processing applications where lower processing temperatures and improved flow are desirable.

The morphology of these polyamides is characterized by a less defined crystalline structure. The presence of the cis-isomer can lead to the formation of smaller, less perfect crystallites interspersed within a larger amorphous matrix. This amorphous nature can contribute to properties such as improved transparency in some formulations.

Development of Specialty Polyamides with Tailored Characteristics

The use of this compound, either alone or in combination with its trans-isomer, allows for the development of specialty polyamides with tailored characteristics. By controlling the cis/trans ratio, it is possible to fine-tune properties such as melting point, crystallinity, and transparency. For instance, incorporating the cis-isomer can be a strategy to produce amorphous, transparent polyamides which are desirable for optical applications. These transparent polyamides can offer a combination of clarity, good thermal stability, and mechanical strength. mdpi.com

Polyurethane Chemistry and Material Performance

In the field of polyurethane chemistry, diamines are commonly used as chain extenders to build up the hard segment of the polymer, significantly influencing the final material properties. The choice of the diamine isomer, such as this compound, has a profound effect on the physical and mechanical characteristics of the resulting polyurethane.

Utilization of this compound in Polyurethane Synthesis

This compound can be utilized as a chain extender in the synthesis of polyurethanes. In this role, it reacts with an isocyanate-terminated prepolymer to form urea (B33335) linkages, which contribute to the hard segment domains of the polyurethane. The structure of these hard segments is critical in determining the degree of phase separation from the soft segments, which in turn governs the material's mechanical properties. The non-linear nature of the cis-isomer influences the packing and organization of these hard segments.

Correlation of cis-Isomer Content with Polyurethane Physical Properties

The content of the cis-isomer in the diamine chain extender has a direct correlation with the physical properties of the resulting polyurethane. An increase in the cis-isomer content can disrupt the regularity of the hard segments, leading to a decrease in hardness and an increase in the elasticity of the material. This is because the less-ordered hard segments are less effective at forming strong, rigid domains.

A study on polyurethane-ureas using 1,4-diaminocyclohexane as a chain extender demonstrated that varying the cis/trans isomer ratio significantly impacts the properties of the final polymer. For instance, a higher cis-isomer content can lead to a decrease in the softening point of the material. In one example, a polyurethane-urea prepared with a diamine mixture having a high cis-content resulted in a product that lost its homogeneity and flow properties over time, indicating lower stability. google.com

The following table, derived from patent data, illustrates the effect of the cis/trans isomer ratio of a diamine chain extender on the properties of polyurethane-urea solutions and films.

Example cis/trans Content (%) Solution Viscosity (poises/20°C) Solution Concentration (% by weight) Intrinsic Viscosity (ηi-value) Film Properties
1a36/641050250.76Favorable mechanical properties, melting point of 260°C
1b3/971500200.85Not specified
1c74.8/25.2-20.4-Softening point distinctly lower than 1a

This table is based on data from US Patent RE29623E and demonstrates the trend of how cis/trans isomer ratios can affect polyurethane properties. The specific diamine used in the patent is 1,4-diaminocyclohexane. google.com

This data suggests that a higher proportion of the cis-isomer can lead to lower viscosity and a reduced softening point in the final polyurethane product. This ability to tailor properties by adjusting the isomer ratio makes this compound a valuable component in the formulation of specialized polyurethanes.

Epoxy Resin Curing Agents and Network Formation

The curing of epoxy resins with amine hardeners is a fundamental process in the formation of thermosetting materials used in high-performance coatings, adhesives, and composites. The structure of the amine curing agent is a critical determinant of the final network architecture and material properties.

This compound, as part of the broader class of bis(aminomethyl)cyclohexane isomers, serves as a highly effective curing agent or hardener for epoxy resins. nih.gov Its primary function is to cross-link epoxy polymer chains through the reaction of its primary amine groups with the epoxide rings of the resin. This polyaddition reaction creates a rigid, three-dimensional thermoset network.

Key characteristics that make bis(aminomethyl)cyclohexane a useful component in epoxy hardener formulations include its low viscosity, which improves handling and processing, and its high reactivity. nih.govthreebond.co.jp The incorporation of the cyclohexane ring into the epoxy network leads to cured products with a high glass transition temperature (Tg), indicating good thermal stability at elevated temperatures. nih.gov These hardeners are frequently used in applications demanding durable and chemically resistant materials. researchgate.net Commercially, it is often supplied as a mixture of cis and trans isomers. sigmaaldrich.com

The fundamental curing reaction proceeds in two steps. First, a primary amine group attacks an epoxy ring, opening it to form a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, continuing the network formation. threebond.co.jp The hydroxyl groups generated during this process can also catalyze the etherification reaction between epoxy groups, further increasing the cross-link density, especially at higher temperatures.

The study of cure kinetics is essential for optimizing processing cycles and understanding the final properties of epoxy thermosets. Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the cure kinetics of epoxy-amine systems. researchgate.netresearchgate.net By measuring the heat flow during the exothermic curing reaction at various heating rates, key kinetic parameters can be determined.

Isoconversional methods, such as the Kissinger and Flynn-Wall-Ozawa (FWO) methods, are frequently applied to DSC data to calculate the activation energy (Ea) of the curing reaction. researchgate.netresearchgate.netiastate.edu The activation energy represents the energy barrier that must be overcome for the reaction to proceed. Studies on various epoxy-amine systems show that the chemical structure of the amine hardener significantly influences this parameter. For instance, research on a DGEBA epoxy system cured with a polyamido-amine showed an activation energy of 68.01 kJ/mol, which was reduced by about 20% with the addition of a cycloaliphatic active diluent. researchgate.net Another study on a novolac epoxy resin found the Ea to be 74.56 kJ/mol with a custom multifunctional amine hardener. researchgate.net

The reaction mechanism can be further elucidated using model-fitting methods, which often show that epoxy-amine curing follows a complex autocatalytic model, where the reaction is catalyzed by the hydroxyl groups produced during the reaction itself. researchgate.netmdpi.com The specific stereochemistry of the curing agent, such as the cis configuration of 1,4-bis(aminomethyl)cyclohexane, influences molecular mobility and steric hindrance, thereby affecting the reaction rate and the final network structure.

Table 1: Activation Energy for Various Epoxy-Amine Curing Systems This table presents data from analogous systems to illustrate typical kinetic findings.

Epoxy Resin SystemCuring AgentActivation Energy (Ea) (kJ/mol)Analytical MethodSource
DGEBAPolyamido-amine68.01Kissinger researchgate.net
DGEBAPolyamido-amine with Cyclohexanediol Diglycidyl Ether54.84Kissinger researchgate.net
Novolac Epoxy1,4-bis(2,4-diaminophenoxy)benzene74.56Kissinger researchgate.net
Epoxidized Linseed OilAnhydride Hardener66-69Isoconversional Models mdpi.com

The isomeric form (cis vs. trans) of cycloaliphatic diamines plays a crucial role in the curing process and the ultimate mechanical properties of the epoxy resin. While data specifically comparing cis- and trans-1,4-bis(aminomethyl)cyclohexane is limited, studies on analogous isomeric curing agents provide significant insight.

Research on curing tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) with isomeric diaminodiphenyl sulfone (DDS) hardeners revealed that the network structure and properties could be precisely controlled by the isomer ratio. mdpi.com The 4,4'-DDS (para) isomer, being more linear, resulted in a more delayed curing reaction compared to the kinked 3,3'-DDS (meta) isomer. mdpi.com Critically, a hybrid system containing a 7:3 ratio of 3,3'-DDS to 4,4'-DDS exhibited a 100% improvement in fracture toughness over the pure 4,4'-DDS system and a 30% improvement over the pure 3,3'-DDS system. mdpi.com The glass transition temperatures of the mixed systems were intermediate between those of the resins cured with the single isomers. mdpi.com

Similarly, a study comparing trans-1,2-diaminocyclohexane (DCH) with a cis-trans mixture found that while gel times were similar, the curing process for the system with the pure trans isomer required more energy. researchgate.net These findings suggest that for 1,4-bis(aminomethyl)cyclohexane, the cis isomer's kinked, asymmetric structure versus the more linear, symmetric trans isomer would lead to different network topologies. The use of a cis/trans mixture allows for the creation of a more complex network architecture, potentially enhancing properties like toughness by disrupting uniform chain packing and introducing heterogeneity into the crosslink density. mdpi.com This self-toughening approach by mixing structural isomers is a practical strategy to enhance resin performance without adding external toughening agents. mdpi.com

Table 2: Effect of Isomeric Curing Agent Ratio on Epoxy Mechanical Properties (TGDDM/DDS System) This table, based on an analogous aromatic isomer system, illustrates how isomer ratios can tailor final properties.

3,3'-DDS:4,4'-DDS RatioGlass Transition Temp. (Tg) (°C)Fracture Toughness (KIC) (MPa·m1/2)Source
10:0 (Pure 3,3'-DDS)2410.81 mdpi.com
7:32531.05 mdpi.com
5:52580.94 mdpi.com
3:72620.77 mdpi.com
0:10 (Pure 4,4'-DDS)2660.52 mdpi.com

Polyimide Synthesis for High-Performance Applications

Polyimides are a class of polymers known for exceptional thermal stability and mechanical strength. zeusinc.com However, traditional aromatic polyimides are often colored and difficult to process, limiting their use in optical applications. The incorporation of non-aromatic structures is a key strategy to overcome these limitations.

Incorporating cycloaliphatic diamines, such as 1,4-bis(aminomethyl)cyclohexane, into polyimide backbones is a deliberate molecular design strategy to produce semi-alicyclic or wholly-alicyclic polyimides. researchgate.netmdpi.com This approach aims to disrupt the planarity and conjugation of fully aromatic polyimide chains. The primary benefit of this disruption is the reduction of intermolecular and intramolecular charge-transfer complex (CTC) formation, which is the main cause of the characteristic yellow-to-brown color of aromatic polyimides. researchgate.net By mitigating CTCs, polymers with high optical transparency and low color can be achieved. researchgate.netnih.gov

The synthesis, however, presents unique challenges. Aliphatic amines are significantly more basic than their aromatic counterparts. This higher basicity can lead to the formation of stable salts with the dianhydride monomer during the initial poly(amic acid) formation step, which can terminate the polymerization prematurely or significantly extend the reaction time, making it difficult to achieve high molecular weights. researchgate.netresearchgate.net The solubility of the cycloaliphatic diamine isomer is also a factor; for example, trans-1,4-cyclohexanediamine has poor solubility that can impede the synthesis of high molecular weight polymers. researchgate.net Specialized synthesis routes, such as using silylated diamines or ester-acid pathways, have been developed to overcome these challenges. researchgate.netresearchgate.net

The use of cycloaliphatic diamines like this compound has a profound and predictable impact on the properties of the resulting polyimides. The introduction of the non-planar, flexible cyclohexane ring into the polymer backbone effectively breaks the conjugation, leading to significantly improved optical transparency. nih.govmdpi.com Polyimides derived from cycloaliphatic monomers exhibit higher light transmittance, especially in the blue light region, and lower cutoff wavelengths compared to their fully aromatic counterparts. mdpi.comnih.gov

This enhancement in optical properties, however, typically comes with a trade-off in thermal stability. nih.gov The rigid, planar structure of aromatic polyimides allows for dense chain packing and strong intermolecular interactions, resulting in very high glass transition temperatures (Tg) and decomposition temperatures (Td). zeusinc.comvt.edu The kinked structure of the this compound moiety disrupts this regular packing, creating more free volume and reducing the energy required for segmental motion. mdpi.com Consequently, semi-alicyclic polyimides generally exhibit lower Tg and Td values than fully aromatic versions. nih.gov

Studies on isomeric monomers confirm this structure-property relationship. In polyimides based on hydrogenated bisphenol A, the (trans, trans) isomer, which allows for denser and more regular molecular chain stacking, consistently yields polymers with higher thermal stability than the more bent (cis, trans) isomer. mdpi.com By analogy, polyimides synthesized with the linear trans-1,4-bis(aminomethyl)cyclohexane would be expected to have higher thermal stability than those made with the kinked this compound isomer. Therefore, the cis isomer is particularly useful when optical transparency is the primary goal and a moderate reduction in thermal performance is acceptable.

Table 3: Thermal and Optical Properties of Various Semi-Alicyclic Polyimides This table provides comparative data to illustrate the properties of polyimides containing cycloaliphatic units.

DianhydrideDiamineGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td) (°C)Optical Transmittance @ 450nm (%)Source
6FCDABADPO (Phosphorus-containing)311501>80 nih.gov
6FDABADPO (Phosphorus-containing)264538>80 nih.gov
H-PMDATFMB (Fluorinated)390440~89 nih.gov
BPDA(trans,trans)-HBPA-DA32056178 mdpi.com
BPDA(cis,trans)-HBPA-DA30553185 mdpi.com

Development of Advanced Materials with Tailored Properties

The geometric isomerism of the cyclohexane ring is a pivotal factor in the development of advanced polymers, allowing for the precise tailoring of material properties. The use of specific isomers of 1,4-bis(aminomethyl)cyclohexane, particularly the cis configuration, enables the synthesis of polymers with unique structural and functional attributes. The spatial arrangement of the aminomethyl groups in the cis versus the trans isomer directly influences polymer chain packing, crystallinity, and thermal characteristics.

Detailed research findings indicate that the ratio of cis to trans isomers in the diamine monomer significantly affects the physical properties of resulting polyamides and polyurethanes. google.com For instance, polyamides synthesized with a higher proportion of the trans isomer generally exhibit enhanced thermal stability and a higher melting point, making them suitable for applications requiring robust performance, such as fibers and films. google.com Conversely, the incorporation of the cis isomer introduces a "kink" in the polymer backbone, which can disrupt crystal packing. This disruption can be strategically used to create amorphous polymers or polymers with lower crystallinity, which may offer advantages like improved solubility or flexibility. researchgate.net

This principle of tailoring properties through stereochemistry extends to other polymer systems incorporating cyclohexane derivatives. Studies on polyesters derived from 1,4-cyclohexanedicarboxylic acid show that a high trans content leads to semicrystalline materials, while a low trans content results in amorphous polymers. researchgate.net The rigidity of the trans isomer contributes to higher glass transition temperatures in the resulting polymers. researchgate.net

In the realm of high-performance polyimides, the choice of isomeric dianhydrides and diamines is critical for achieving desired characteristics. Research on polyimides synthesized from a novel trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride and various aromatic diamines has yielded materials with high glass transition temperatures (Tg), excellent mechanical strength, and notable optical transparency. researchgate.net The specific properties of these polyimides can be fine-tuned by selecting different diamine co-monomers, as illustrated by the data below.

Table 1: Mechanical and Thermal Properties of Polyimides from trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride and Aromatic Diamines. researchgate.net
Aromatic Diamine Co-monomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temperature (Tg, °C)
TFDB1052.67.6>198
TFODA982.47.1>198
ODA962.36.5>198
TPEQ1012.56.8>198
TPER922.25.9>198
m-BAPS852.15.2>198
6F-BAPS761.94.7>198

Furthermore, cyclohexane-based diamines like this compound serve as fundamental building blocks or curing agents in other material systems. For example, aminomethylcyclohexane is utilized as a curing agent for epoxy resins, where it facilitates the cross-linking of polymer chains to produce strong and durable materials with a three-dimensional network structure. guidechem.com The specific stereochemistry of the diamine can influence the cross-linking density and, consequently, the final mechanical and thermal properties of the cured resin. This ability to control the polymer architecture at the molecular level through the selection of specific isomers like this compound is a cornerstone of modern materials science, enabling the creation of advanced materials designed for specific, high-performance applications.

Medicinal Chemistry and Pharmaceutical Research Applications

cis-1,4-Bis(aminomethyl)cyclohexane (B146450) as a Building Block for Pharmaceutical Intermediates

The compound this compound serves as a fundamental building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its commercial availability facilitates its use in various synthetic applications. google.comnist.govfishersci.comtcichemicals.comsigmaaldrich.com For instance, it is a known precursor in the production of polyamides, highlighting its utility as a diamine monomer. acs.org

In the pharmaceutical context, this diamine can be used to construct larger molecules with potential therapeutic applications. For example, it can serve as an intermediate in the synthesis of terephthalic acid derivatives. Some research has suggested that compounds derived from this compound may exhibit biological activities, including potential anticancer effects and the ability to reduce blood pressure in women.

Design and Synthesis of Chiral Ligands for Pharmaceutical Synthesis

While chiral ligands are crucial for asymmetric synthesis in the pharmaceutical industry, extensive searches of available literature did not yield specific examples of this compound being directly utilized for the design and synthesis of such ligands. Research in this area predominantly focuses on the use of C2-symmetric chiral ligands derived from trans-1,2-diaminocyclohexane and its derivatives. nih.govacs.orgrsc.org These trans-1,2-diaminocyclohexane-based ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including hydrogenation, cyclopropanation, and allylic alkylation. nih.govresearchgate.net The development of chiral N-H diamine ligands is an active area of research, with a focus on creating catalysts for stereoselective transformations. chemrxiv.org

Exploration of Therapeutic Efficacy Enhancement through Cyclohexyl Structures

The incorporation of a cyclohexyl ring into a drug's structure is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy. The rigid nature of the cyclohexane (B81311) scaffold, compared to a more flexible linear alkyl chain, can pre-organize the molecule into a conformation that is more favorable for binding to a biological target. This can lead to an increase in binding affinity and, consequently, improved potency.

Furthermore, the three-dimensional nature of the cyclohexyl group allows for a greater number of contact points with a target protein compared to a flat aromatic ring. This can result in stronger and more specific interactions. The cyclohexyl moiety can also serve as a bioisostere for other chemical groups, such as a tert-butyl or phenyl group, which can be used to optimize a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Coordination Chemistry and Supramolecular Assembly

Formation of Inorganic-Organic Hybrid Structures Utilizing cis-1,4-Bis(aminomethyl)cyclohexane (B146450) Cations

There is a notable absence of specific studies detailing the formation of inorganic-organic hybrid structures where this compound acts as the cationic component. While research exists on similar systems using the trans isomer, which has been shown to form layered hybrid materials, direct evidence and detailed synthetic procedures for the cis isomer are not available in the reviewed literature. The stereochemistry of the cis isomer, with both aminomethyl groups on the same side of the cyclohexane (B81311) ring, would likely lead to different packing arrangements and structural motifs compared to its trans counterpart, making this an area ripe for investigation.

Crystallographic Studies of Metal Complexes and Hybrid Structures

Detailed crystallographic data for metal complexes or inorganic-organic hybrid structures incorporating this compound as a ligand or cation are not found in the surveyed scientific databases. X-ray crystallography is essential for elucidating the precise coordination environment of the metal centers, the conformation of the cyclohexane ring, and the intricate network of intermolecular interactions. The lack of such data severely limits the understanding of how this specific isomer organizes in the solid state when interacting with metal ions or inorganic moieties.

Applications in Host-Guest Chemistry

Specific examples of this compound being utilized in host-guest chemistry, either as a host or a guest molecule, are not described in the available literature. The conformational flexibility and potential for hydrogen bonding make it a candidate for forming inclusion complexes. For instance, its cavity could potentially encapsulate small guest molecules, or it could itself be included within a larger host molecule. However, experimental studies, including binding constant determinations or structural characterization of such host-guest systems, have not been reported.

Catalysis Research Involving Cis 1,4 Bis Aminomethyl Cyclohexane

Development of Asymmetric Catalysts Employing Chiral Ligands Derived from cis-1,4-Bis(aminomethyl)cyclohexane (B146450)

The development of effective asymmetric catalysts is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral ligands, which coordinate to a metal center, are pivotal in dictating the stereochemical outcome of a reaction. These ligands are often synthesized from readily available chiral or prochiral starting materials.

Despite the potential of this compound as a C2-symmetric scaffold, there is a lack of published research detailing its successful incorporation into chiral ligands for widely used asymmetric transformations such as hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions. Searches for common classes of chiral ligands, such as those based on Salen or TADDOL structures derived from this diamine, did not yield specific examples of their synthesis and application. The literature is dominated by other well-established chiral backbones, such as 1,2-diaminocyclohexane, BINOL, and various amino alcohols.

Investigations into Stereospecific Reactions Mediated by this compound Derivatives

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are powerful tools in organic synthesis. Catalysts that can mediate such transformations with high fidelity are of significant interest.

However, similar to the findings for asymmetric catalysis, there is no significant body of research focused on stereospecific reactions mediated by catalysts derived from this compound. While the principles of designing catalysts for stereospecific reactions are well-established, their application using this specific building block has not been a prominent feature in the accessible scientific literature. Research in this area tends to focus on catalysts that can enforce a specific geometric arrangement on the substrate, a role for which derivatives of this compound have not been extensively explored or reported.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Studies on Protonation Mechanisms of Amines, including 1,4-Bis(aminomethyl)cyclohexane

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, including their reactivity and protonation mechanisms. For a diamine like cis-1,4-Bis(aminomethyl)cyclohexane (B146450), DFT can be employed to calculate key parameters related to its basicity, such as proton affinity (PA) and gas-phase basicity (GB). These values provide a quantitative measure of the molecule's ability to accept a proton.

The protonation of this compound can occur in two steps, leading to the formation of a mono-protonated and a di-protonated species. DFT calculations would typically involve optimizing the geometries of the neutral, mono-protonated, and di-protonated forms of the molecule to determine their relative energies. The proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase.

A theoretical study on the basicity of various amines, including aliphatic diamines, using DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can provide insights into the expected protonation behavior of this compound. The calculated proton affinities for similar simple diamines can serve as a benchmark. For instance, the proton affinity of a primary amine is influenced by the electron-donating or withdrawing nature of the groups attached to it. In this compound, the two aminomethyl groups are separated by a cyclohexane (B81311) ring, which will influence how the protonation at one site affects the basicity of the other.

The protonation mechanism would likely involve the lone pair of electrons on one of the nitrogen atoms attacking a proton. The stability of the resulting ammonium (B1175870) cation is influenced by the stereochemistry of the molecule. In the cis isomer, the two aminomethyl groups are on the same side of the cyclohexane ring, which could potentially allow for intramolecular hydrogen bonding in the mono-protonated species, thereby influencing its stability and the pKa of the second protonation.

Table 1: Representative Calculated Proton Affinities for Simple Amines (Illustrative)

Amine Proton Affinity (kJ/mol)
Ammonia (B1221849) (NH₃) ~854
Methylamine (CH₃NH₂) ~896
Ethylamine (C₂H₅NH₂) ~909

Note: These are general literature values and not specific calculations for this compound.

Molecular Modeling and Simulation of Conformations and Interactions

The conformational landscape of this compound is primarily dictated by the cyclohexane ring, which can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. upenn.edu For cis-1,4-disubstituted cyclohexanes, the two chair conformations are not energetically equivalent. libretexts.org

In the case of this compound, one aminomethyl group will be in an axial position and the other in an equatorial position in one chair conformation. Upon ring-flipping, their positions will be interchanged. Due to the steric bulk of the aminomethyl group, the conformer where it occupies the equatorial position is generally more stable to minimize 1,3-diaxial interactions. libretexts.org However, in cis-1,4-disubstituted cyclohexanes, both chair conformers will have one axial and one equatorial substituent, leading to similar energies for both chair forms unless there are other significant intramolecular interactions. libretexts.org

Molecular mechanics (MM) force fields, such as MM3 or MMFF, and molecular dynamics (MD) simulations can be used to explore the potential energy surface of this compound and determine the relative energies of its different conformers. These simulations can also provide insights into the dynamic behavior of the molecule, including the energy barriers for ring-flipping.

For some cis-1,4-disubstituted cyclohexanes with bulky substituents, the twist-boat conformation can become more stable than the chair conformation to alleviate steric strain. upenn.edu Computational modeling would be necessary to determine if this is the case for this compound.

MD simulations can also be used to study the intermolecular interactions of this compound with other molecules, such as water or other solvents. These simulations can reveal information about hydrogen bonding patterns and the solvation structure around the molecule, which are crucial for understanding its behavior in solution.

Table 2: General Conformational Preferences for Substituted Cyclohexanes

Conformation Relative Energy (approximate) Key Features
Chair Lowest Staggered bonds, minimal angle and torsional strain. fiveable.me
Twist-Boat Higher than chair Reduced flagpole interactions compared to the boat form. fiveable.me

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly DFT, are instrumental in predicting the reactivity of molecules by analyzing their electronic structure. Key concepts in this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a nucleophilic molecule like this compound, the HOMO is of particular importance as it represents the energy of the outermost electrons and indicates the molecule's ability to donate electrons in a reaction. The energy and spatial distribution of the HOMO can identify the most probable sites for electrophilic attack. In this case, the HOMO would be predominantly localized on the lone pairs of the nitrogen atoms.

The LUMO, on the other hand, represents the ability of the molecule to accept electrons and is important for reactions with nucleophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Conceptual DFT also provides a framework for calculating various reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index. These descriptors can be used to predict the reactivity of this compound in various chemical reactions. For instance, the Fukui function can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. worldscientific.com

Table 3: General Interpretation of Frontier Molecular Orbitals and Reactivity Descriptors

Parameter Interpretation
HOMO Energy Higher energy indicates greater nucleophilicity and ease of donating electrons.
LUMO Energy Lower energy indicates greater electrophilicity and ease of accepting electrons.
HOMO-LUMO Gap Smaller gap suggests higher reactivity and lower kinetic stability.
Chemical Hardness A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap.

Advanced Analytical Techniques in Research

X-ray Diffraction Analysis for Structural Elucidation of Derivatives and Complexes

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional structure of crystalline materials. In the context of cis-1,4-bis(aminomethyl)cyclohexane (B146450), XRD is instrumental in elucidating the precise atomic arrangement within its derivatives and coordination complexes. This technique provides definitive proof of the cis configuration by mapping the spatial relationship of the aminomethyl groups relative to the cyclohexane (B81311) ring.

When this compound acts as a ligand in the formation of metal complexes, single-crystal XRD analysis reveals critical information about the coordination geometry, bond lengths, and bond angles between the metal center and the nitrogen atoms of the diamine. This level of structural detail is crucial for understanding the chemical behavior and potential applications of these complexes, for instance, in catalysis or materials science. The solid-state conformation of the cyclohexane ring, whether it adopts a chair, boat, or twist-boat conformation, is also definitively established through XRD studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are routinely used to confirm the identity and assess the stereochemical purity of a sample. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring and the aminomethyl groups provide a detailed fingerprint of the cis isomer, allowing for its distinction from the trans isomer.

Dynamic NMR spectroscopy, often performed at variable temperatures, is particularly insightful for studying the conformational behavior of the cyclohexane ring. sikhcom.netnih.govresearchgate.net In the cis isomer, the cyclohexane ring can undergo ring inversion between different chair and boat conformations. sikhcom.netresearchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, researchers can determine the energy barriers associated with these conformational changes and identify the predominant conformation in solution. sikhcom.netnih.govresearchgate.net For instance, low-temperature ¹³C NMR spectra can "freeze out" individual conformers, allowing for their direct observation and characterization. sikhcom.netnih.govresearchgate.net

Mass Spectrometry in the Characterization of Reaction Products

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound and its reaction products. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the identity of the compound. The NIST WebBook provides mass spectral data for this compound, which serves as a reference for its identification. nist.gov

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. Under electron ionization (EI), the molecule fragments in a predictable manner, and the analysis of these fragments can help to confirm the connectivity of the atoms within the molecule. This is particularly useful when characterizing the products of reactions involving this compound, as it allows for the identification of new compounds formed and the elucidation of reaction pathways. Common fragmentation patterns for cyclic alkanes can provide clues to the structure of the molecule. youtube.com

Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of the cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane and for assessing the purity of the cis isomer. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas chromatography is frequently used for the quantitative analysis of the isomer ratio in a mixture. avantorsciences.comavantorsciences.comgoogle.com The method's ability to separate compounds based on their boiling points and interactions with the stationary phase allows for the determination of the percentage of cis and trans isomers present. google.com Purity assessments by GC often indicate a minimum purity of 98.0% for commercially available mixtures of the isomers. avantorsciences.comavantorsciences.comcymitquimica.com

High-performance liquid chromatography can also be utilized for the separation and purification of the isomers. Different stationary phases and mobile phase compositions can be optimized to achieve efficient separation. In some cases, derivatization of the amino groups may be performed to enhance the separation and detection of the isomers. The purity of the isolated cis isomer can then be accurately determined by HPLC, ensuring that it meets the stringent requirements for its intended applications.

Interactive Data Table: Analytical Techniques and Findings

Analytical TechniqueInformation ObtainedKey Findings for this compound
X-ray Diffraction (XRD) 3D molecular structure, stereochemistry, conformation in solid state.Confirms cis configuration; elucidates coordination in metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Stereochemical purity, solution conformation, molecular dynamics.Distinguishes between cis and trans isomers; allows for the study of ring inversion and conformational equilibria. sikhcom.netnih.govresearchgate.net
Mass Spectrometry (MS) Molecular weight, elemental composition, structural information from fragmentation.Provides precise mass for identification; fragmentation patterns confirm molecular structure. nist.gov
Gas Chromatography (GC) Isomer separation, quantitative analysis of purity.Routinely used to determine the ratio of cis and trans isomers in a mixture. avantorsciences.comavantorsciences.comgoogle.com
High-Performance Liquid Chromatography (HPLC) Isomer separation, purification, and purity assessment.Provides an effective method for separating and quantifying the purity of the cis isomer.

Future Research Directions and Emerging Applications

Exploration in Advanced Biomaterials and Biocompatible Systems

The use of cis-1,4-Bis(aminomethyl)cyclohexane (B146450) as a monomer in the synthesis of polyamides and other polymers is a promising avenue for creating advanced biomaterials. The specific cis-conformation can influence the polymer chain's architecture, leading to materials with unique physical and biological properties.

Polyamides derived from 1,4-bis(aminomethyl)cyclohexane have been investigated for their potential in biomedical applications. The ratio of cis to trans isomers in the monomer has been shown to affect the physical properties of the resulting polyamides, such as their melting point and thermal stability. acs.orggoogle.com For instance, polyamides prepared with a higher proportion of the trans isomer tend to exhibit higher melting points and crystallinity. google.com This suggests that the use of pure this compound could lead to polyamides with distinct flexibility and processing characteristics, which are critical for applications like drug delivery scaffolds and tissue engineering matrices. While specific biocompatibility data on polymers derived exclusively from this compound is not extensively detailed in the currently available literature, the general class of aliphatic polyamides is known for its good biocompatibility. Future research is expected to focus on synthesizing and characterizing polyamides from the pure cis isomer to fully understand their biocompatibility profile and potential for creating novel biocompatible devices and hydrogels.

Innovations in CO2 Capture Technologies Using Amine-Based Absorbents

The development of efficient and cost-effective carbon dioxide (CO2) capture technologies is a critical area of research to mitigate climate change. Amine-based absorbents are a mature technology for this purpose, and researchers are continually searching for new amine compounds with improved performance. google.com The structural characteristics of this compound make it a candidate for investigation in this field.

Table 1: Comparative CO2 Capture Performance of Various Amine Absorbents (Illustrative)

Amine AbsorbentCO2 Loading Capacity (mol CO2/mol amine)Regeneration Energy (MJ/kg CO2)Source
Monoethanolamine (MEA) (30 wt% aq.)~0.53.6 - 4.2 rsc.org
Diethanolamine (DEA)~0.982Not specified
Lysine-based absorbent (with NaOH)~0.75 (at 30°C)Not specified nih.gov
This compoundData not availableData not available

Note: This table is for illustrative purposes. Direct, comparable data for this compound was not found in the reviewed literature. The values for other amines are sourced from different studies and may not be directly comparable due to varying experimental conditions.

New Frontiers in Supramolecular Chemistry and Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional materials from molecular building blocks. nih.gov The defined stereochemistry of this compound makes it an attractive component for the design of novel supramolecular assemblies and functional materials like metal-organic frameworks (MOFs).

The two amine groups on the same face of the cyclohexane (B81311) ring can act as directional hydrogen bond donors or as coordination sites for metal ions, enabling the formation of well-defined one-, two-, or three-dimensional structures. While the use of the trans isomer of 1,4-cyclohexanedicarboxylate has been explored in the synthesis of MOFs, nih.gov the potential of the cis-diamine isomer as a linker remains an area with significant room for exploration. The synthesis of MOFs with this compound as a linker could lead to materials with unique pore geometries and functionalities, potentially applicable in areas such as gas storage, separation, and catalysis. nih.govsigmaaldrich.com The ability to form predictable, ordered structures is a cornerstone of crystal engineering, and the rigidity and defined geometry of the cis-cyclohexane backbone are advantageous in this context. nih.gov Future research in this area will likely focus on the synthesis and characterization of new supramolecular structures and MOFs incorporating this compound to unlock their potential in advanced materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-1,4-Bis(aminomethyl)cyclohexane, and how can isomer purity be ensured?

  • Methodology : The synthesis typically involves catalytic hydrogenation of nitrile precursors or reductive amination of cyclohexane derivatives. For isomer-specific synthesis, stereoselective hydrogenation catalysts (e.g., palladium or platinum with chiral modifiers) are critical. Post-synthesis purification via recrystallization or chromatographic separation (e.g., HPLC with chiral columns) ensures isomer purity .
  • Key Considerations : Monitor reaction conditions (temperature, pressure) to avoid isomer interconversion. Use NMR and chiral GC-MS to verify stereochemical integrity .

Q. How can spectroscopic techniques distinguish this compound from its trans isomer?

  • Methodology :

  • IR Spectroscopy : Cis isomers exhibit distinct C-N stretching frequencies due to spatial proximity of amine groups. Compare with reference spectra from authenticated samples .
  • NMR : In cis isomers, the axial-equatorial proton environments on the cyclohexane ring yield unique splitting patterns (e.g., coupling constants of ~3–5 Hz for adjacent protons) .
  • X-ray Diffraction : Resolve crystal structures to confirm spatial arrangement; cis isomers often form less symmetric lattices .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) due to skin/eye corrosion risks (GHS Category 1B) .
  • Work in fume hoods to avoid inhalation; LD₅₀ (dermal) for trans isomer is 50–200 mg/kg, suggesting similar toxicity for cis .
  • Store in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How does the cis isomer configuration influence the thermal and mechanical properties of polyimides in material science applications?

  • Methodology :

  • Polymer Synthesis : Use this compound as a diamine monomer in two-step polycondensation with dianhydrides (e.g., 3,4-dicarboxyphenoxy derivatives) .
  • Property Analysis :
Propertycis-Isomer-Based Polyimidestrans-Isomer-Based Polyimides
Glass Transition (Tg)203–240°C230–262°C
Tensile Strength53–80 MPa70–102 MPa
Solvent ResistanceModerateHigh
  • Mechanism : The trans isomer enables denser polymer chain packing (confirmed by WAXD), enhancing rigidity and solvent resistance .

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • Steric Analysis : Use computational modeling (DFT or MD simulations) to compare transition-state energies. Cis isomers may exhibit higher steric hindrance due to axial amine groups .
  • Experimental Validation : Conduct kinetic studies under controlled conditions (solvent polarity, temperature). For example, in epoxy curing reactions, cis isomers show slower kinetics due to restricted amine group accessibility .

Q. How can environmental degradation pathways of this compound be modeled for ecological risk assessment?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation products (e.g., cyclohexane derivatives) via LC-MS .
  • Ecotoxicity Testing : Use Daphnia magna or algae bioassays to determine EC₅₀ values. Predicted No-Effect Concentration (PNEC) for aquatic organisms is ~68 µg/L .

Q. What computational approaches predict the conformational stability of this compound in solution?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvent-solute interactions in polar (e.g., water) and nonpolar (e.g., hexane) media. The cis isomer favors chair conformations with equatorial amine groups to minimize 1,3-diaxial repulsions .
  • Quantum Mechanics : Calculate strain energies using Gaussian software. The cis isomer typically exhibits ~2–3 kcal/mol higher strain than trans due to gauche interactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound in polar solvents?

  • Resolution :

  • Sample Purity : Impurities (e.g., trans isomers or residual solvents) alter solubility. Validate purity via DSC (melting point: cis ~120°C vs. trans ~150°C) .
  • Solvent History : Pre-saturate solvents with nitrogen to exclude CO₂ interference, which can protonate amines and reduce solubility .

Methodological Resources

  • Stereochemical Analysis : Eliel, E. L. Stereochemistry of Carbon Compounds (Reference for conformational studies) .
  • Polymer Characterization : Mittal, K. L. Polyimides: Synthesis, Characterization, and Applications (Protocols for thermal/mechanical testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.